Chemical Identifiers: The CAS number for 5-Chloro-2-nitrobenzoyl chloride is 25784-91-2.
Physical Properties: This compound typically appears as white to cream to yellow to brown crystals or powder.
Summary: 5-Chloro-2-nitrobenzoyl chloride is used as a building block in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.
Summary: This compound is used in the synthesis of other chemicals For example, 2-Nitrobenzyl chloride, a similar compound, has been used in the synthesis of S-(2-nitrobenzyl)cysteine.
Methods: The compound can be used in various chemical reactions to produce other compounds. The specific methods would depend on the target compound being synthesized.
Results: The results of its use in chemical synthesis would be the production of the target compound. The yield and purity of the product would depend on the specific synthesis methods used.
5-Chloro-2-nitrobenzoyl chloride is an organic compound with the chemical formula CHClNO. It is characterized by a benzene ring substituted with a chlorine atom and a nitro group, making it a useful intermediate in organic synthesis. The compound appears as a solid that can vary in color from white to orange to green, depending on its purity and form. It is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a potent electrophile in
5-chloro-2-nitrobenzoyl chloride is likely to be:
The general reaction with a nucleophile (R-NH) can be represented as follows:
5-Chloro-2-nitrobenzoyl chloride can be synthesized through several methods:
5-Chloro-2-nitrobenzoyl chloride is primarily used in:
Several compounds share structural similarities with 5-chloro-2-nitrobenzoyl chloride. Here are some notable examples:
| Compound Name | Chemical Formula | Similarity Score |
|---|---|---|
| 4-Bromo-2-nitrobenzoyl chloride | CHBrNO | 0.76 |
| 2-Nitro-4-trifluoromethyl-benzoyl chloride | CHClFNO | 0.82 |
| 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | CHClFNO | 0.77 |
| 1-(5-Fluoro-2-nitrophenyl)ethanone | CHClFNO | 0.77 |
| 2-Chloro-5-nitrobenzoyl chloride | CHClNO | 0.70 |
These compounds demonstrate variations in halogen substitutions and functional groups, influencing their chemical reactivity and potential applications.